The compound 2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate is a complex organic molecule that incorporates several functional groups, including oxadiazole and azetidine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial and antifungal properties.
This compound has been synthesized and characterized in various studies focused on the development of novel pharmaceuticals. The synthesis methods and biological evaluations have been documented in scientific literature, including patents and research articles that explore its chemical properties and potential applications.
This compound can be classified under:
The synthesis of 2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate typically involves multi-step organic reactions. Common methods include:
The synthesis usually requires careful control of reaction conditions such as temperature and pH, as well as purification steps like recrystallization or chromatography to isolate the desired product.
The molecular formula for this compound is . Its structure features:
The compound's structural data can be represented using various notations:
InChI=1S/C22H26N4O4S/c1-17(24)30-20(27)15-23(19(30)14-6-5-12(26)13(25)11-14)22(21(28)29)18(2)16(15)8-9-10-16/h5-11,17H,12H2,1-4H3,(H,24,27)(H,28,29)
CCOC1=CC=CC=C1NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
The compound may undergo various chemical reactions including:
These reactions are typically explored in the context of modifying the compound for enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action for compounds like 2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate involves interaction with specific biological targets. Potential mechanisms include:
Experimental studies are required to elucidate the precise mechanisms through assays that measure enzyme activity or cellular responses.
Key physical properties include:
Relevant chemical properties encompass:
The primary applications of 2-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide oxalate include:
Research continues to explore its biological activities and optimize its structure for improved performance in clinical settings.
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4